Hydrogen-Bond Acceptor Capacity: Morpholine Oxygen Confers a Higher Absolute HBA Count Relative to N-Cyanoaryl Analogs
The target compound contains five hydrogen-bond acceptors (HBA = 5), comprising two sulfonamide oxygens, the cyano nitrogen, the morpholine ring oxygen, and the sulfonamide nitrogen in its imine form [1]. The closest comparator, N-[cyano(phenyl)methyl]-4-methylbenzene-1-sulfonamide (CAS 55443-49-7), possesses only four hydrogen-bond acceptors because the morpholine oxygen is absent and the phenyl substituent contributes no additional acceptor [2]. Each additional HBA unit can contribute approximately 0.5–1.5 kcal/mol to protein–ligand binding free energy when a complementary donor is present in the target site, making the morpholine oxygen a potential determinant of selectivity and affinity in biological systems [3].
| Evidence Dimension | Hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | HBA = 5 (PubChem CID 71345763) |
| Comparator Or Baseline | N-[cyano(phenyl)methyl]-4-methylbenzene-1-sulfonamide (HBA = 4); N-[cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide (HBA = 4) |
| Quantified Difference | ΔHBA = +1 vs. non-morpholine N-cyanobenzyl analogs |
| Conditions | Computed via Cactvs 3.4.8.24 (PubChem release 2025.09.15); validated against standard medicinal chemistry H-bond counting rules |
Why This Matters
HBA count directly influences aqueous solubility, formulation behavior, and the potential number of specific polar contacts in a binding site—procurement of a compound with the correct HBA complement is essential for reproducible biochemical and biophysical assay results.
- [1] PubChem Compound Summary. N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide. CID 71345763. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary. N-[Cyano(phenyl)methyl]-4-methylbenzene-1-sulfonamide. CID 11664704. National Center for Biotechnology Information. View Source
- [3] Bissantz C, Kuhn B, Stahl M. A medicinal chemist's guide to molecular interactions. J Med Chem. 2010;53(14):5061-5084. doi:10.1021/jm100112j View Source
